5-(Trifluoromethyl)quinolin-8-amine

概要

説明

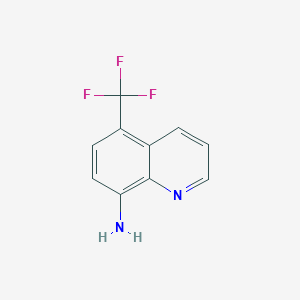

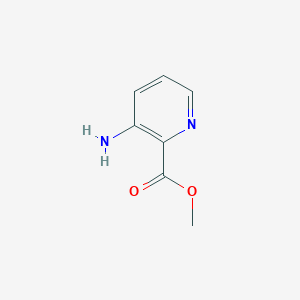

5-(Trifluoromethyl)quinolin-8-amine is a chemical compound with the CAS Number: 483-69-2 . It has a molecular weight of 212.17 and its IUPAC name is 5-(trifluoromethyl)-8-quinolinamine . It is a solid substance .

Synthesis Analysis

The synthesis of quinolin-8-amines, which are isomerically related to 5-(Trifluoromethyl)quinolin-8-amine, can be achieved through intramolecular main group metal Lewis acid-catalyzed formal hydroamination as well as hydroarylation methodology using mono-propargylated aromatic ortho-diamines . The original synthesis of AQ involved nitration of quinoline to give a mixture of the 5- and 8-nitroderivatives, which were separated by distillation and sublimation. Reduction of the 8-nitro isomer with tin powder in the presence of hydrochloric acid gave the amines .Molecular Structure Analysis

The InChI code for 5-(Trifluoromethyl)quinolin-8-amine is 1S/C10H7F3N2/c11-10(12,13)7-3-4-8(14)9-6(7)2-1-5-15-9/h1-5H,14H2 . This code provides a unique identifier for the molecular structure of this compound.Physical And Chemical Properties Analysis

5-(Trifluoromethyl)quinolin-8-amine is a solid substance . It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .科学的研究の応用

Synthesis and Antimicrobial Activities

5-(Trifluoromethyl)quinolin-8-amine has been a core structure in the synthesis of novel pyrazolo[3,4-d]pyrimidine derivatives, which exhibited potential as antimicrobial agents. The compounds synthesized from reactions involving 5-(Trifluoromethyl)quinolin-8-amine showed significant antibacterial and antifungal activities, demonstrating the chemical's utility in creating new therapeutic agents (Holla et al., 2006). Further research into quinoline derivatives, including those with a 1,2,4-triazole moiety, confirmed the antimicrobial efficacy, highlighting 5-(Trifluoromethyl)quinolin-8-amine's role in developing compounds with very good antimicrobial activity, comparable to first-line standard drugs (Eswaran et al., 2009).

Antidiabetic and Anti-inflammatory Potentials

One-pot synthesis using 5-(Trifluoromethyl)quinolin-8-amine has led to the development of quinolinyl amino nitriles, showing moderate to good activity in antidiabetic, anti-inflammatory, and antioxidant studies. This indicates the compound's versatility and potential in medical research for treating various conditions (Dalavai et al., 2020).

Catalysis and Polymerization

Research involving 5-(Trifluoromethyl)quinolin-8-amine extends into the field of catalysis and polymerization, where aluminum and zinc complexes supported by pyrrole-based ligands have been synthesized. These complexes, including 5-(Trifluoromethyl)quinolin-8-amine, have shown to be active catalysts for the ring-opening polymerization of ε-caprolactone, demonstrating the compound's application in polymer science (Qiao et al., 2011).

Advanced Organic Synthesis

The copper-catalyzed 5-position-selective C-H trifluoromethylation of 8-aminoquinoline derivatives, including 5-(Trifluoromethyl)quinolin-8-amine, highlights its use in sophisticated organic synthesis techniques. This method shows high functional group tolerance and provides a pathway for creating various compounds with potential biological activities (Kuninobu et al., 2016).

Safety And Hazards

The safety information for 5-(Trifluoromethyl)quinolin-8-amine indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .

特性

IUPAC Name |

5-(trifluoromethyl)quinolin-8-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F3N2/c11-10(12,13)7-3-4-8(14)9-6(7)2-1-5-15-9/h1-5H,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJLQGKLEIKGMCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2N=C1)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70438558 | |

| Record name | 8-Quinolinamine, 5-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70438558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Trifluoromethyl)quinolin-8-amine | |

CAS RN |

483-69-2 | |

| Record name | 8-Quinolinamine, 5-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70438558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{4-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}ethan-1-one](/img/structure/B1311150.png)

![Ethyl 2-(benzo[d][1,3]dioxol-5-yl)thiazole-4-carboxylate](/img/structure/B1311159.png)

![5,6-Dichloro-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1311169.png)

![4-(4-(Benzo[d][1,3]dioxol-5-yl)-5-(pyridin-2-yl)-1H-imidazol-2-yl)benzoic acid](/img/structure/B1311171.png)